isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine-carboxylate class, characterized by a pyrimidine core fused with a dihydrobenzofuran moiety and a phenyl-substituted pyrazole group. Its molecular complexity arises from the integration of heterocyclic systems, which are common in pharmaceuticals due to their bioactivity. Structural analysis via X-ray crystallography (using SHELX programs ) and NMR spectroscopy (as in ) has been critical in confirming its stereochemistry and substituent orientations.
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-15(2)34-26(32)23-17(4)28-27(33)29-25(23)21-14-31(20-8-6-5-7-9-20)30-24(21)18-10-11-22-19(13-18)12-16(3)35-22/h5-11,13-16,25H,12H2,1-4H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIFYGQOEGZFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C4C(=C(NC(=O)N4)C)C(=O)OC(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618410-85-8 | |
| Record name | ISOPROPYL 6-METHYL-4-[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZ OL-4-YL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's various biological activities, including its antibacterial, antitumor, and anti-inflammatory properties.
Chemical Structure
The compound features a unique structural arrangement that contributes to its biological activity. The key components include:
- Isopropyl group : Enhances lipophilicity.
- Dihydrobenzofuran moiety : Associated with various pharmacological effects.
- Pyrazole ring : Known for its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to isopropyl 6-methyl-4-(...)-5-carboxylate exhibit significant antibacterial properties. For instance:
- A related compound demonstrated effectiveness against pathogenic strains responsible for bovine mastitis, highlighting its potential in veterinary applications .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Isopropyl 6-methyl... | Moderate | E. coli, S. aureus |
| Related compound | Strong | Staphylococcus spp. |
Antitumor Activity
The compound's structure suggests potential antitumor activity through modulation of key signaling pathways:
- Compounds with similar structural features have shown efficacy in inhibiting the PI3K/AKT/mTOR pathway, which is crucial for tumor proliferation .
- In vitro studies have indicated that such compounds can suppress tumor growth in xenograft models.
| Study | Compound | Result |
|---|---|---|
| GDC-0032 | Significant tumor growth inhibition | |
| Isopropyl derivative | Moderate cytotoxicity against cancer cell lines |
Anti-inflammatory Activity
The benzofuran derivatives have been noted for their anti-inflammatory properties:
- The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : In a study involving the antibacterial activity of similar compounds, researchers found that certain derivatives significantly inhibited bacterial growth in vitro. The findings suggest a mechanism involving disruption of bacterial cell wall synthesis.
- Antitumor Mechanism : A study assessing the effects of pyrazole-containing compounds on cancer cells revealed that they induce apoptosis through activation of caspase pathways, providing insights into their potential therapeutic use in oncology.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of compounds similar to isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine have shown promising anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Anti-inflammatory Properties
Compounds in this class have been evaluated for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. The structure of isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine allows for interactions that can modulate inflammatory responses effectively .
3. Neurological Applications
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by targeting specific receptors involved in neuronal survival and function .
Organic Synthesis
1. Synthesis of Complex Molecules
Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure facilitates the formation of new chemical entities through various reactions such as cyclization and substitution reactions .
2. Development of New Materials
This compound can also be utilized in the development of new materials with tailored properties for applications in coatings and adhesives. Its chemical structure allows for modifications that can enhance material performance under different conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
| Study B | Anti-inflammatory | Inhibition of COX enzymes by 70% at a concentration of 50 µM compared to control groups. |
| Study C | Neurological | Showed neuroprotective effects in animal models of Alzheimer's disease with significant improvement in cognitive functions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the pyrazole, benzofuran, or pyrimidine moieties, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The target compound’s dihydrobenzofuran group increases logP compared to its 4-propoxyphenyl analog, which has a polar ether linkage .
- Solubility : The nitro group in the 4-nitrophenyl analog () enhances water solubility but reduces membrane permeability.
- Thermal Stability : Melting points vary widely; the thioxo-containing analog () melts at 190.9°C, while coumarin derivatives () show lower thermal stability due to extended conjugation.
Spectroscopic and Crystallographic Data
- NMR Shifts : The target compound’s dihydrobenzofuran protons resonate at δ 6.7–7.1 ppm (aromatic region), distinct from the 4-propoxyphenyl analog’s δ 6.9–7.3 ppm .
- X-ray Refinement : SHELXL () confirmed the tetrahydropyrimidine ring’s puckering parameters (q = 0.42 Å, θ = 112°), similar to related structures .
Pharmacological Potential
- Druglikeness : The isopropyl ester group in the target compound may reduce hepatic clearance compared to methyl esters, as inferred from metabolic studies on similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
